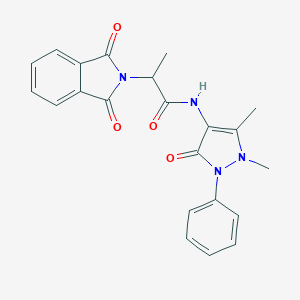

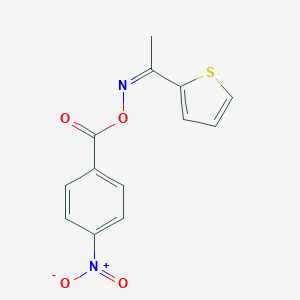

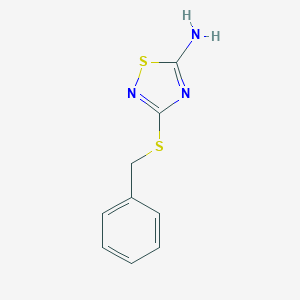

![molecular formula C13H15N3OS B187187 4-烯丙基-5-[(3-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇 CAS No. 331272-48-1](/img/structure/B187187.png)

4-烯丙基-5-[(3-甲基苯氧基)甲基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions of thiosemicarbazides or the condensation of various aldehydes with hydrazine hydrate. For example, the synthesis of a similar compound, “4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione,” was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization. This method could potentially be adapted for the synthesis of “4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” by using the appropriate starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure and geometry of triazole derivatives can be characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction, as well as theoretical calculations like DFT and HF methods. These techniques allow for the determination of bond lengths, angles, and the overall conformation of the molecule.Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation, cyclization, and coordination with transition metals. For example, the coordination compounds containing 4-allyl-1,2,4-triazole have been synthesized and characterized, revealing interesting magnetic properties.Physical And Chemical Properties Analysis

The physical form of “4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is solid . The molecular weight is 295.79 g/mol .科学研究应用

Antioxidant and Antiradical Activities

Triazole derivatives have demonstrated significant antioxidant and antiradical activities. Their structure, particularly those with an open thiogroup like 4H-1,2,4-triazole-3-thiol, shows high indicators of these activities. This feature is compared to biogenic amino acids such as cysteine, which also contains a free SH-group, suggesting their potential in mitigating oxidative stress and its related conditions. The chemical transformations involving this class of compounds have been explored to uncover new possibilities and opportunities for synthesized 1,2,4-triazole-3-thiones, including their applications in addressing conditions related to high doses of radiation exposure (Kaplaushenko, 2019).

Broad Biological Activities

1,2,4-triazole derivatives are acknowledged for their wide range of biological activities. Research has shown interest in developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds offer new prototypes for addressing emerging diseases, resistance in bacteria, and neglected diseases that affect a large portion of humanity. The synthesis and evaluation of these compounds are crucial for discovering new therapeutic agents, highlighting the need for efficient preparations that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Applications Beyond Pharmaceuticals

The versatility of 1,2,4-triazole derivatives extends beyond pharmaceuticals, showing significant utility in engineering, metallurgical, and agricultural fields. They are used in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Their widespread application, coupled with their low toxicity, underscores their importance in various industrial sectors. The ongoing research and publication on these derivatives underscore the global interest in exploring potential molecules for substituted 1,2,4-triazoles, indicating a robust area for future scientific inquiry (Parchenko, 2019).

Antimicrobial and Antifungal Properties

Another significant area of research is the investigation into the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds have been identified as promising candidates for the development of new antimicrobial and antifungal agents. Their potential to serve as the basis for new therapeutic strategies against resistant microbial strains is particularly noteworthy, indicating a valuable direction for future research and development in the field of infectious diseases (Ohloblina, 2022).

安全和危害

属性

IUPAC Name |

3-[(3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-7-16-12(14-15-13(16)18)9-17-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXSFKUJGREGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355945 |

Source

|

| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

331272-48-1 |

Source

|

| Record name | 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

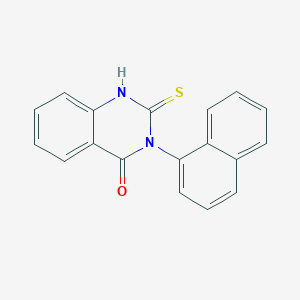

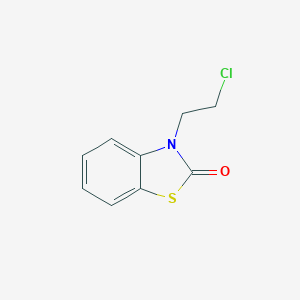

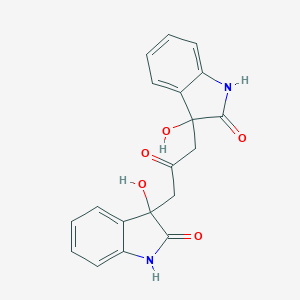

![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)

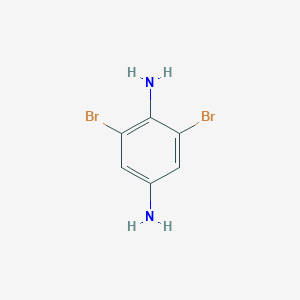

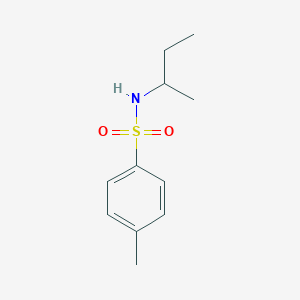

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)